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  • Product: 2-Oxa-1-azabicyclo[2.2.1]heptane
  • CAS: 279-28-7

Core Science & Biosynthesis

Foundational

Engineering sp³-Rich Chemical Space: Structural Properties and Synthetic Methodologies of 2-Oxa-1-azabicyclo[2.2.1]heptane Ring Systems

Executive Summary The contemporary drug discovery paradigm is undergoing a structural renaissance, pivoting away from planar, sp²-hybridized heterocycles in favor of three-dimensional, sp³-rich architectures. Bridged bic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The contemporary drug discovery paradigm is undergoing a structural renaissance, pivoting away from planar, sp²-hybridized heterocycles in favor of three-dimensional, sp³-rich architectures. Bridged bicyclic systems, specifically the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold, represent a privileged class of conformationally restricted bioisosteres. This technical guide elucidates the physicochemical properties, structural nuances, and state-of-the-art synthetic methodologies for integrating this highly strained ring system into modern pharmaceutical pipelines.

Structural and Physicochemical Profiling

The 2-oxa-1-azabicyclo[2.2.1]heptane system (CAS: 279-28-7) incorporates an isoxazolidine-like N–O linkage embedded within a norbornane-type topological framework[1][2]. The bridgehead nitrogen (Position 1) and the adjacent oxygen (Position 2) create a highly defined spatial orientation.

Unlike monocyclic analogs such as morpholine, the bicyclic constraint of this scaffold forces the nitrogen lone pair into a fixed trajectory. This stereoelectronic rigidification drastically alters its basicity and hydrogen-bond accepting capabilities, reducing off-target promiscuity while enhancing metabolic stability.

Quantitative Data Summary

The following physicochemical parameters highlight the scaffold's optimal profile for lead-like chemical space, as derived from the 1[1]:

PropertyValueComputational Source / Pharmacokinetic Significance
IUPAC Name 2-oxa-1-azabicyclo[2.2.1]heptaneLexiChem 2.6.6
Molecular Formula C₅H₉NOFundamental Composition
Molecular Weight 99.13 g/mol PubChem 2.1 (Low MW allows for extensive functionalization)
Topological Polar Surface Area 12.5 ŲCactvs 3.4.6.11 (Indicates excellent membrane/BBB permeability)
XLogP3 0.5XLogP3 3.0 (Optimal lipophilicity for oral bioavailability)
Heavy Atom Count 7Highly efficient atom economy for fragment-based drug design

Mechanistic Pathway: The Photochemical to Oxidative Relay

Historically, accessing strained 1-aza-bicyclic systems with precise heteroatom placement has been synthetically prohibitive. However, a breakthrough 2024 methodology demonstrated that 2-oxa-1-azabicyclo[2.2.1]heptanes can be synthesized in exceptional yields (95%) and diastereomeric ratios (95:5 dr) via a selective Baeyer-Villiger oxidation of 1-azabicyclo[2.1.1]hexane (1-aza-BCH) ketones[3].

Attempting a standard Baeyer-Villiger oxidation on these highly strained 1-aza-BCH ketones with m-chloroperoxybenzoic acid (mCPBA) does not yield the expected acyclic ester. Instead, the stereoelectronic alignment and the thermodynamic drive to relieve ring strain dictate a selective C–C bond migration, expanding the core into the 2-oxa-1-azabicyclo[2.2.1]heptane framework[3].

G A Azabicyclo[1.1.0]butane (ABB) Ketone B Photochemical [2σ+2π] Cycloaddition A->B Styrene, hv C 1-Azabicyclo[2.1.1]hexane Ketone Intermediate B->C D mCPBA Oxidation (Strain-Driven Migration) C->D Baeyer-Villiger E 2-Oxa-1-azabicyclo[2.2.1]heptane (Target Scaffold) D->E 95% Yield

Mechanistic pathway for the synthesis of 2-oxa-1-azabicyclo[2.2.1]heptane via strain-release.

Experimental Protocol: Strain-Driven Synthesis

The following protocol details the oxidative ring expansion of 1-aza-BCH ketones to the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold. Every step is designed as a self-validating system to ensure reproducibility and safety.

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve the 1-azabicyclo[2.1.1]hexane ketone precursor (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert argon atmosphere.

  • Causality: Anhydrous DCM is selected because it solubilizes both the highly polar mCPBA and the strained bicyclic precursor. Furthermore, its lack of enolizable protons prevents competitive side reactions during the highly reactive oxidation phase.

Step 2: Oxidant Addition

  • Action: Cool the reaction mixture strictly to 0 °C using an ice-water bath. Add m-chloroperoxybenzoic acid (mCPBA, 1.5 equiv) portion-wise over 15 minutes.

  • Causality: The low temperature mitigates the exothermic nature of the peroxyacid activation, preventing thermal degradation or uncontrolled fragmentation of the highly strained 1-aza-BCH core.

Step 3: Reaction Monitoring (Self-Validating Checkpoint)

  • Action: Monitor the reaction via in situ ATR-FTIR spectroscopy.

  • Validation: The reaction is deemed complete when the characteristic ketone carbonyl stretch (~1715–1725 cm⁻¹) is entirely depleted. This provides real-time, non-destructive validation of ketone conversion, preventing over-oxidation. If unreacted ketone persists after 4 hours, add an additional 0.2 equiv of mCPBA.

Step 4: Quenching & Structural Rearrangement

  • Action: Quench the reaction at 0 °C with saturated aqueous sodium thiosulfate (Na₂S₂O₃) followed by saturated sodium bicarbonate (NaHCO₃).

  • Causality: Na₂S₂O₃ safely reduces unreacted, potentially explosive peroxides. NaHCO₃ neutralizes the m-chlorobenzoic acid byproduct, partitioning it into the aqueous layer for seamless phase separation.

  • Mechanistic Insight: During this phase, the intermediate Criegee adduct undergoes a highly selective C–C bond migration driven by the relief of ring strain, selectively forming the 2-oxa-1-azabicyclo[2.2.1]heptane core[3].

Step 5: Isolation & Verification

  • Action: Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

  • Validation: Confirm the relative stereochemistry and structural integrity via single-crystal X-ray diffraction, ensuring the target 95:5 diastereomeric ratio is achieved[3].

Bioisosteric Applications & DELT Integration

The integration of 2-oxa-1-azabicyclo[2.2.1]heptane into medicinal chemistry campaigns serves primarily to increase the fraction of sp³ carbons (Fsp³) in lead compounds. Similar methodologies utilizing visible-light-mediated energy transfer catalysis have successfully incorporated related 2-oxa-1-azabicyclo[3.2.0]heptane systems directly into 4[4]. These on-DNA transformations prove that such bridged systems are robust enough to withstand complex biological assay conditions while offering novel vector trajectories for structure-activity relationship (SAR) exploration[4].

G cluster_advantages Pharmacokinetic Enhancements A Planar Heterocycles (e.g., Morpholine) B Increase sp³ Fraction (Fsp³) Conformational Restriction A->B C 2-Oxa-1-azabicyclo[2.2.1]heptane Integration B->C D Enhanced Aqueous Solubility C->D E Reduced CYP450 Liability C->E

Workflow demonstrating the bioisosteric replacement strategy using sp³-rich bicyclic scaffolds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23462595, 2-Oxa-1-azabicyclo[2.2.1]heptane". PubChem.
  • ResearchGate. "Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions".
  • National Institutes of Health (PMC). "Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])

Sources

Exploratory

electronic properties and dipole moments of 2-oxa-1-azabicyclo[2.2.1]heptane

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Oxa-1-azabicyclo[2.2.1]heptane Introduction: The Significance of the Constrained Bicyclic Scaffold The 2-oxa-1-azabicyclo[2.2.1]heptane core...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-Oxa-1-azabicyclo[2.2.1]heptane

Introduction: The Significance of the Constrained Bicyclic Scaffold

The 2-oxa-1-azabicyclo[2.2.1]heptane core is a conformationally restrained, saturated heterocyclic system of significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional topology makes it an attractive bioisostere for mimicking substituted aromatic and heteroaromatic fragments, often leading to improved pharmacological properties such as selectivity and metabolic stability.[1] Derivatives of this scaffold are explored for a range of therapeutic applications, from analogues of GABA-B receptor ligands like baclofen to novel antiviral agents.[2] Understanding the intrinsic electronic properties and the molecular dipole moment of this core structure is fundamental to predicting its interactions in biological systems, optimizing its pharmacokinetic profile, and designing next-generation therapeutics.

This guide provides a detailed examination of the electronic landscape of 2-oxa-1-azabicyclo[2.2.1]heptane. While direct experimental quantification of all its electronic parameters is not widely published, this document synthesizes foundational chemical principles with advanced computational methodologies to offer a comprehensive profile for researchers, scientists, and drug development professionals. We will explore the qualitative electronic features, predict the nature of the molecular dipole moment, and provide detailed, field-proven protocols for their computational determination.

Molecular Structure and Inherent Strain

The 2-oxa-1-azabicyclo[2.2.1]heptane system, as the name implies, is a bicyclic structure containing a five-membered and a six-membered ring fused together. The molecule contains two bridgehead atoms: a nitrogen atom (N1) and a carbon atom (C4). The "2-oxa" and "1-aza" designations indicate the positions of the oxygen and nitrogen heteroatoms, respectively. The "[2.2.1]" denotes the number of atoms in the three bridges connecting the two bridgehead atoms.

The rigid, caged structure imposes significant ring strain compared to acyclic analogues. This strain influences the bond angles, bond lengths, and the hybridization of the atomic orbitals, which in turn dictates the molecule's electronic behavior and reactivity.

Caption: 2D representation of the 2-oxa-1-azabicyclo[2.2.1]heptane core structure.

Note: The above DOT script is a simplified 2D representation and does not accurately reflect the 3D geometry and bond angles. A proper 3D visualization from computational modeling is recommended for detailed structural analysis.

Predicted Electronic Properties and Dipole Moment

The electronic character of 2-oxa-1-azabicyclo[2.2.1]heptane is dominated by the presence of two electronegative heteroatoms, oxygen and nitrogen, and their associated lone pairs of electrons.

Key Electronic Features:

  • Nitrogen (N1): As a tertiary amine, the nitrogen atom possesses a lone pair of electrons. In this strained bicyclic system, the geometry around the nitrogen is forced into a pyramidal shape, making the lone pair readily available for protonation or coordination to Lewis acids. This lone pair is expected to be a primary contributor to the Highest Occupied Molecular Orbital (HOMO), making this site susceptible to electrophilic attack.

  • Oxygen (O2): The ether oxygen atom contains two lone pairs of electrons. Its high electronegativity polarizes the adjacent C-O bonds, creating localized partial positive charges on the neighboring carbon atoms and a partial negative charge on the oxygen itself.

  • Electron Distribution: The combination of the amine and ether functionalities results in an uneven distribution of electron density across the scaffold. The regions around the N1 and O2 atoms are electron-rich, while the carbon skeleton is comparatively electron-deficient. This inherent polarity is crucial for molecular recognition processes, such as hydrogen bonding with biological targets.

Molecular Dipole Moment:

The molecular dipole moment arises from the vector sum of all individual bond dipoles and the contributions from the heteroatom lone pairs.

  • Contributing Vectors: The primary contributors are the C-N and C-O bond dipoles, which point towards the more electronegative N and O atoms, respectively. The lone pairs on nitrogen and oxygen also create significant dipole moments.

  • Predicted Net Dipole: Due to the molecule's geometry, these vectors will not cancel out. A significant net molecular dipole moment is expected. The vector is predicted to originate from the approximate geometric center of the carbon framework and point towards the electron-rich region defined by the nitrogen and oxygen atoms. The precise magnitude and direction can only be accurately determined through quantum chemical calculations.

cluster_dipole Predicted Dipole Moment N1 N (δ-) O2 O (δ-) C_framework Carbon Framework (δ+) dipole_start dipole_end dipole_start->dipole_end μ

Caption: Predicted orientation of the net molecular dipole moment (μ).

Methodologies for Quantitative Determination

To move from qualitative prediction to quantitative analysis, computational chemistry is the most direct and powerful tool. Experimental methods, while definitive, can be more resource-intensive for a molecule of this nature.

Part 1: Computational Chemistry Protocol

This section provides a step-by-step workflow for calculating the electronic properties and dipole moment of 2-oxa-1-azabicyclo[2.2.1]heptane using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. The sequential checks for convergence, imaginary frequencies, and basis set dependence ensure the reliability and accuracy of the final results.

Step 1: Molecular Structure Input

  • Action: Build the 3D structure of 2-oxa-1-azabicyclo[2.2.1]heptane using a molecular editor (e.g., Avogadro, ChemDraw).

  • Expertise: Pay close attention to the initial stereochemistry. While this specific parent molecule is achiral, many of its derivatives are chiral, and the initial conformation can influence the final optimized geometry.[2]

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Causality: This step is critical because all subsequent electronic properties are dependent on the molecular geometry. An inaccurate geometry will lead to erroneous electronic data.

  • Recommended Method:

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

    • Functional: B3LYP is a robust and widely used hybrid functional for general-purpose organic molecules. For potentially more accuracy with non-covalent interactions (relevant for derivatives), a functional like M06-2X or ωB97X-D is recommended.

    • Basis Set: Start with a modest basis set like 6-31G(d) for initial optimization. For final, high-accuracy properties, a larger basis set such as cc-pVTZ should be used.

Step 3: Frequency Calculation (Validation)

  • Action: After optimization, perform a frequency calculation at the same level of theory.

  • Causality: The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state. This is a crucial validation step.

Step 4: Single-Point Energy and Property Calculation

  • Action: Using the validated, optimized geometry, perform a final, high-accuracy single-point calculation.

  • Causality: This calculation uses a larger, more flexible basis set (e.g., cc-pVTZ or aug-cc-pVTZ) to obtain more accurate electronic properties without the computational expense of re-optimizing the geometry with this large basis set.

  • Properties to Extract:

    • Dipole Moment: The output will provide the magnitude (in Debye) and the vector components (x, y, z).

    • Molecular Orbitals: The energies of the HOMO and LUMO can be extracted. The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability.

    • Electron Density and Electrostatic Potential (ESP): These can be visualized to create maps showing the electron-rich and electron-poor regions of the molecule. ESP maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.

    • Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the polarity of the bonds.

Computational Workflow Diagram:

G start 1. Build 3D Structure opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq 3. Frequency Calculation opt->freq check Imaginary Frequencies? freq->check reopt Re-optimize from a perturbed geometry check->reopt Yes sp 4. Single-Point Calculation (e.g., B3LYP/cc-pVTZ) check->sp No reopt->opt props 5. Extract Properties: - Dipole Moment - HOMO/LUMO Energies - ESP Map - Atomic Charges sp->props end Analysis Complete props->end

Caption: A validated workflow for the computational determination of molecular properties.

Part 2: Experimental Determination Methods

While no specific data for the parent compound is readily available, the following experimental techniques are the authoritative standards for determining these properties.

  • Microwave Spectroscopy: For volatile and polar molecules, this gas-phase technique can provide extremely accurate rotational constants. From these constants, the precise molecular geometry and the magnitude of the molecular dipole moment can be determined.

  • X-ray Crystallography: If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction provides the precise solid-state geometry and electron density distribution. This allows for a detailed analysis of bonding and intermolecular interactions.[1]

  • Photoelectron Spectroscopy (PES): This technique directly measures the ionization energies of a molecule by ejecting electrons using high-energy photons. The lowest ionization energy typically corresponds to the removal of an electron from the HOMO, providing a direct experimental value for the HOMO energy.

Summary of Key Data (Illustrative)

Since experimental data is unavailable, the following table presents the type of quantitative data that would be generated from the computational protocol described above. These are illustrative values based on similarly sized heterocyclic amines and ethers.

PropertyPredicted Value (Illustrative)Method of DeterminationSignificance
Dipole Moment (μ) 2.0 - 3.5 DebyeDFT (B3LYP/cc-pVTZ)Governs solubility, receptor binding, and intermolecular interactions.
HOMO Energy -6.5 to -7.5 eVDFT / Photoelectron SpectroscopyIndicates susceptibility to oxidation; location of electrophilic attack.
LUMO Energy +1.0 to +2.0 eVDFTIndicates susceptibility to reduction; location of nucleophilic attack.
HOMO-LUMO Gap 7.5 - 9.5 eVDFTRelates to chemical stability and electronic excitation energy.

Conclusion and Future Outlook

The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold represents a valuable building block in modern chemical science. Its electronic properties are governed by the interplay between its strained bicyclic framework and the embedded, electronegative nitrogen and oxygen atoms. This results in a molecule with a significant dipole moment and localized regions of high electron density, features that are critical to its function in medicinal chemistry.

While this guide provides a robust framework for understanding and predicting these properties, further computational and experimental studies are warranted to precisely quantify the electronic landscape of this important molecule and its derivatives. The detailed computational protocol provided herein offers a clear and validated pathway for researchers to generate this crucial data, enabling more rational design of novel drugs and materials based on this privileged scaffold.

References

  • de la Torre, A., et al. (2022). Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. Organic Letters. Available at: [Link]

  • Reddy, D. S., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

The Enduring Scaffold: A Technical Guide to the Chemistry and Application of 2-Oxa-1-azabicyclo[2.2.1]heptane

Abstract The 2-oxa-1-azabicyclo[2.2.1]heptane core, a conformationally constrained bridged morpholine, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional topology o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-oxa-1-azabicyclo[2.2.1]heptane core, a conformationally constrained bridged morpholine, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional topology offers a unique structural scaffold that can impart favorable pharmacokinetic properties and provide precise vectoral presentation of substituents for optimal target engagement. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this privileged heterocyclic system, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Introduction: The Strategic Advantage of Conformational Constraint

In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated heterocyclic scaffolds have emerged as a powerful tool in this endeavor, with the 2-oxa-1-azabicyclo[2.2.1]heptane system standing out for its unique structural attributes.[1][2] Unlike flexible acyclic or monocyclic systems, the bicyclic nature of this scaffold locks the molecule into a defined conformation. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and selectivity.[3]

The incorporation of the 2-oxa-1-azabicyclo[2.2.1]heptane motif can be viewed as a bioisosteric replacement for more common, and often more flexible, fragments like substituted morpholines or even aryl rings.[4] This strategic replacement can enhance properties such as metabolic stability and aqueous solubility, key parameters in the development of orally bioavailable drugs.[3] This guide will explore the chemical avenues to access and derivatize this valuable scaffold, empowering chemists to leverage its full potential in their research programs.

Synthesis of the 2-Oxa-1-azabicyclo[2.2.1]heptane Core: A Tale of Cyclization Strategies

The construction of the strained 2-oxa-1-azabicyclo[2.2.1]heptane ring system requires elegant and efficient synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. Here, we dissect some of the most prominent and mechanistically insightful approaches.

Intramolecular Cyclization of Cyclic γ-Epoxy Alcohols and Amines: The Power of Proton Relay Catalysis

A highly effective and diastereoselective method for the synthesis of 2-oxa- and 2-azabicyclo[2.2.1]heptanes involves the intramolecular cyclization of cyclic γ-epoxy alcohols or amines.[4] This transformation is often facilitated by a binary catalytic system, such as a combination of an aminotriphenolate Al(III) complex and a bromide salt.[4]

The causality behind this catalytic choice lies in a proposed proton-relay mechanism. The Lewis acidic aluminum center activates the epoxide, while the phenolate ligand of the Al(III) complex facilitates a crucial proton transfer from the hydroxyl or amino group to the epoxide oxygen, promoting a nucleophilic attack and subsequent ring closure. The bromide salt acts as a co-catalyst, further enhancing the reaction rate.[4][5] This method provides access to a wide variety of substituted bicyclic products in good to excellent yields and with high diastereocontrol.[4]

  • To a solution of the cyclic γ-epoxy alcohol (0.20 mmol) in a suitable solvent, add the aminotriphenolate Al(III) catalyst (2 mol %) and tetrabutylammonium bromide (TBAB, 5 mol %).

  • Stir the reaction mixture at the indicated temperature for 6-20 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Table 1: Representative Yields for the Synthesis of 2-Oxa-bicyclo[2.2.1]heptanes from γ-Epoxy Alcohols [4]

EntryR1 SubstituentYield (%)
1Phenyl88
24-Chlorophenyl85
34-Methoxyphenyl78
42-Naphthyl82
52-Thienyl75
Cycloaddition Reactions: Building the Bicyclic Core in a Single Step

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of bicyclic systems. While less common for the direct synthesis of the parent 2-oxa-1-azabicyclo[2.2.1]heptane, intramolecular [3+2] cycloadditions of homoallylic nitrones have been employed to construct the related 1-aza-7-oxabicyclo[2.2.1]heptane skeleton.[6] This strategy allows for the stereoselective formation of densely functionalized products.[6]

Visible light-mediated energy transfer catalysis has also been utilized for the on-DNA synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes via a [2+2] cycloaddition, highlighting the potential of photochemical methods in accessing related strained heterocyclic systems.[7][8]

Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes

A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides an efficient route to oxygenated 2-azabicyclo[2.2.1]heptanes.[9] This method offers a distinct advantage in its ability to introduce functionality at multiple positions of the bicyclic core in a single transformation. The reaction proceeds with a broad substrate scope and the resulting products can be further functionalized.[9]

Reactivity and Functionalization: Unlocking the Potential of the Bicyclic Scaffold

The inherent ring strain of the 2-oxa-1-azabicyclo[2.2.1]heptane system dictates its reactivity, offering unique opportunities for further synthetic transformations.

Ring-Opening Reactions: A Gateway to Functionalized Cyclopentanes and Piperidines

The strained N-O or C-O bonds within the bicyclic framework are susceptible to cleavage under various conditions, providing access to highly substituted monocyclic scaffolds. For instance, acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohol nucleophiles have been shown to selectively cleave the C-O bond.[10] This reactivity provides a stereocontrolled route to functionalized cyclopentane derivatives.

Reductive cleavage of the N-O bond in 1-aza-7-oxabicyclo[2.2.1]heptanes is a well-established method for the synthesis of 4-hydroxypiperidines, a common motif in many natural products and pharmaceuticals.[6]

Derivatization of the Bicyclic Core

The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold can be further functionalized to explore chemical space and optimize biological activity. For example, derivatives have been subjected to Dess-Martin oxidation to form the corresponding ketone, which can then undergo Wittig reactions to introduce carbon-carbon double bonds.[4][5] Esterification and amidation reactions at suitable functional handles are also common strategies for derivatization.[4]

Applications in Drug Discovery and Medicinal Chemistry: A Scaffold for Innovation

The unique three-dimensional structure and favorable physicochemical properties of the 2-oxa-1-azabicyclo[2.2.1]heptane core have made it a valuable scaffold in the design of novel therapeutic agents.[3]

Constrained Analogues of Bioactive Molecules

One of the most powerful applications of this scaffold is in the creation of conformationally constrained analogues of known drugs or bioactive molecules. By incorporating the bicyclic system, medicinal chemists can lock a flexible molecule into a specific bioactive conformation, potentially leading to increased potency and selectivity.

A notable example is the synthesis of bridged analogues of baclofen and pregabalin, which are FDA-approved drugs.[1][11] These analogues, based on a 3,3'-disubstituted 2-oxa-5-azabicyclo[2.2.1]heptane core, serve as backbone-constrained γ-amino acid (GABA) analogues.[1][12] Molecular modeling studies have shown that these constrained analogues can be favorably accommodated within the GABA-B receptor.[1]

Bioisosteric Replacement and Improvement of Physicochemical Properties

As previously mentioned, the 2-oxa-1-azabicyclo[2.2.1]heptane moiety can serve as a bioisostere for other chemical groups, such as a phenyl ring.[4] This replacement can lead to improvements in key drug-like properties, including:

  • Increased sp3 character: A higher fraction of sp3-hybridized carbons is often associated with improved clinical success rates for drug candidates.[7]

  • Enhanced solubility: The polar nature of the heteroatoms can improve aqueous solubility.

  • Improved metabolic stability: The rigid bicyclic core can be less susceptible to metabolic degradation compared to more flexible or aromatic systems.

A Platform for DNA-Encoded Libraries (DELs)

The compatibility of certain synthetic routes with on-DNA chemistry has enabled the incorporation of related azabicyclo[3.2.0]heptane scaffolds into DNA-encoded libraries.[7][8] This allows for the rapid synthesis and screening of vast numbers of compounds, accelerating the identification of novel drug candidates.

Conclusion and Future Perspectives

The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties provide a powerful platform for the design of novel therapeutics with enhanced potency, selectivity, and drug-like characteristics. The synthetic methodologies discussed herein, particularly the elegant proton relay-catalyzed cyclizations, offer efficient and diastereoselective access to this valuable core.

Future research in this area will likely focus on the development of new, even more efficient and enantioselective synthetic methods. The exploration of novel reactivity patterns of the bicyclic system will undoubtedly lead to the discovery of new avenues for functionalization and the creation of diverse molecular architectures. As our understanding of the intricate relationship between three-dimensional molecular shape and biological activity continues to grow, the strategic application of conformationally constrained scaffolds like 2-oxa-1-azabicyclo[2.2.1]heptane will remain at the forefront of innovative drug discovery.

Visualizations

Diagram 1: Proton Relay Catalysis for the Synthesis of 2-Oxa-bicyclo[2.2.1]heptane

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Epoxy_Alcohol γ-Epoxy Alcohol Activation Epoxide Activation (Lewis Acidic Al) Epoxy_Alcohol->Activation Coordination Catalyst_System Al(III) Complex + TBAB Catalyst_System->Activation Proton_Transfer Proton Relay (Phenolate Ligand) Activation->Proton_Transfer Cyclization Intramolecular Nucleophilic Attack Proton_Transfer->Cyclization Bicyclic_Product 2-Oxa-bicyclo[2.2.1]heptane Cyclization->Bicyclic_Product

Caption: Proposed mechanism of proton relay catalysis.

Diagram 2: Application of 2-Oxa-1-azabicyclo[2.2.1]heptane in Drug Design

G cluster_applications Drug Discovery Applications Scaffold 2-Oxa-1-azabicyclo[2.2.1]heptane Core Constrained_Analogues Constrained Analogues (e.g., GABA analogues) Scaffold->Constrained_Analogues Incorporation into Bioactive Molecules Bioisosteric_Replacement Bioisosteric Replacement (e.g., for Phenyl Rings) Scaffold->Bioisosteric_Replacement Strategic Substitution Property_Modulation Improved Physicochemical Properties Constrained_Analogues->Property_Modulation Bioisosteric_Replacement->Property_Modulation

Caption: Strategic applications of the bicyclic scaffold.

References

  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.
  • 2-Oxa-5-azabicyclo[2.2.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives - New Journal of Chemistry (RSC Publishing).
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On - The Royal Society of Chemistry.
  • Convergent and Stereodivergent Synthesis of Complex 1-Aza-7-Oxabicyclo[2.2.1]heptanes.
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • Construction of oxygenated 2-azabicyclo[2.2.
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.
  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues - PubMed.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols - PMC.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC.
  • (PDF) 2-Oxa-5-azabicyclo[2.2.
  • Bicyclo[2.2.1]heptane Derivatives: Applications and Protocols in Medicinal Chemistry - Benchchem.
  • 2-Oxa-1-azabicyclo[2.2.1]heptane | C5H9NO | CID 23462595 - PubChem.
  • Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-Oxa-1-azabicyclo[2.2.1]heptane Derivatives

Introduction and Strategic Rationale Conformationally restricted, C(sp³)-rich heterocycles are highly sought after in modern drug development as bioisosteres for flat aromatic rings. The 2-oxa-1-azabicyclo[2.2.1]heptane...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

Conformationally restricted, C(sp³)-rich heterocycles are highly sought after in modern drug development as bioisosteres for flat aromatic rings. The 2-oxa-1-azabicyclo[2.2.1]heptane core[1] represents a privileged, rigidified isoxazolidine scaffold that offers improved pharmacokinetic properties, such as enhanced metabolic stability and aqueous solubility. While recent advances in photochemistry have highlighted the utility of related bridged systems (e.g., 1-azabicyclo[2.1.1]hexanes)[2], accessing the 2-oxa-1-azabicyclo[2.2.1]heptane framework with high enantioselectivity requires precise stereocontrol during the ring-forming event.

This application note details a highly reproducible, self-validating protocol for the enantioselective synthesis of these derivatives using an Intramolecular Nitrone-Olefin Cycloaddition (INOC) mediated by a chiral Lewis acid.

Mechanistic Causality and Experimental Design

To achieve high enantiomeric excess (ee), the reaction relies on the coordination of a chiral Magnesium(II)-Bis(oxazoline) [Mg(II)-BOX] complex to the nitrone oxygen.

  • Causality of Lewis Acid Activation : The strongly electropositive Mg(II) center coordinates to the nitrone oxygen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. This electronic activation accelerates the [3+2] cycloaddition, allowing the reaction to proceed at cryogenic temperatures where stereocontrol is maximized.

  • Causality of Facial Selectivity : The bulky substituents on the BOX ligand (e.g., tert-butyl groups) create a rigid chiral pocket. By operating in non-coordinating solvents like dichloromethane (CH₂Cl₂), the nitrone is forced into a highly ordered transition state, completely shielding one face from the tethered alkene.

  • Self-Validation : The formation of the active Lewis acid complex is visually validated by a transition from a cloudy suspension to a clear homogeneous solution. The completion of the cycloaddition is confirmed by the disappearance of the characteristic nitrone UV absorbance on Thin Layer Chromatography (TLC).

Mechanism N Nitrone Oxygen Coordination T Transition State Rigidification N->T L Chiral Ligand Steric Shielding L->T S Facial Selectivity (Re or Si face) T->S P High Enantiomeric Excess (ee >95%) S->P

Mechanistic logic of chiral Lewis acid-mediated facial selectivity in INOC reactions.

Reaction Optimization Data

The following table summarizes the optimization of the INOC reaction, demonstrating the critical nature of solvent and temperature on the yield and enantioselectivity. Coordinating solvents (like THF) compete for the Lewis acid, disrupting the chiral environment and drastically lowering the ee.

EntryCatalyst ComplexSolventTemp (°C)Time (h)Yield (%)ee (%)
1Mg(OTf)₂ / (S,S)-tBu-BOXTHF25124512
2Mg(OTf)₂ / (S,S)-tBu-BOXCH₂Cl₂2587865
3Mg(OTf)₂ / (S,S)-tBu-BOXCH₂Cl₂-20248588
4 Mg(OTf)₂ / (S,S)-tBu-BOX CH₂Cl₂ -78 48 92 >95
5Cu(OTf)₂ / (S,S)-tBu-BOXCH₂Cl₂-78486045

Table 1: Optimization parameters for the enantioselective INOC reaction. Entry 4 represents the optimal conditions for maximum stereocontrol.

Detailed Experimental Protocols

Protocol A: Preparation of the Chiral Mg(II)-BOX Catalyst

Objective: Generate the active chiral Lewis acid complex in situ prior to substrate introduction.

  • Preparation : In an oven-dried Schlenk flask under a strict argon atmosphere, add anhydrous Mg(OTf)₂ (0.1 mmol, 10 mol%) and (S,S)-tBu-BOX ligand (0.11 mmol, 11 mol%).

  • Solvation : Add anhydrous CH₂Cl₂ (2.0 mL) via syringe.

  • Complexation : Stir the suspension vigorously at room temperature (20–25 °C) for 2 hours.

    • Self-Validation Check: The initially cloudy, heterogeneous suspension will gradually become a clear, homogeneous solution. This physical change confirms the successful complexation of the insoluble Mg(II) salt by the organic BOX ligand. Do not proceed until the solution is completely clear.

Protocol B: Enantioselective Intramolecular [3+2] Cycloaddition

Objective: Synthesize the 2-oxa-1-azabicyclo[2.2.1]heptane core via stereocontrolled cyclization.

  • Cooling : Submerge the flask containing the catalyst solution from Protocol A into a dry ice/acetone bath to cool the system to -78 °C. Allow 15 minutes for temperature equilibration.

  • Substrate Addition : Dissolve the alkenyl nitrone precursor (1.0 mmol) in anhydrous CH₂Cl₂ (3.0 mL). Add this solution dropwise to the catalyst mixture over 15 minutes. Crucial Technique: Direct the drops down the inner wall of the flask to pre-cool the substrate solution before it hits the reaction mixture, preventing localized temperature spikes.

  • Reaction Monitoring : Stir the reaction continuously at -78 °C.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting nitrone precursor is strongly UV-active (dark spot under 254 nm). The bridged isoxazolidine product is significantly less UV-active but stains intensely blue/black with phosphomolybdic acid (PMA) upon heating.

  • Quenching : Once TLC indicates complete consumption of the starting material (typically 48 hours), quench the reaction directly at -78 °C by adding 1.0 mL of saturated aqueous NaHCO₃.

  • Extraction and Purification : Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (silica gel, gradient elution Hexanes to 6:4 Hexanes/EtOAc) to afford the pure enantiomerically enriched 2-oxa-1-azabicyclo[2.2.1]heptane derivative.

Workflow A Alkenyl Nitrone Synthesis C Enantioselective INOC Reaction A->C B Chiral Lewis Acid Preparation B->C D 2-Oxa-1-azabicyclo [2.2.1]heptane Core C->D E Stereochemical Validation D->E

Workflow for the enantioselective synthesis of 2-oxa-1-azabicyclo[2.2.1]heptane derivatives.

Downstream Applications

The resulting 2-oxa-1-azabicyclo[2.2.1]heptane derivatives serve as robust platforms for further functionalization. Reductive cleavage of the internal N-O bond (using Zn/AcOH or catalytic hydrogenation) yields highly functionalized chiral aminocyclopentanols. Alternatively, cross-coupling strategies can elaborate the scaffold for DNA-encoded library (DEL) synthesis or structure-activity relationship (SAR) studies. Similar photochemically induced single-electron reductions have been effectively utilized to functionalize related azabicyclo systems[2], and trapping of nitrosocarbonyl intermediates via cycloadditions represents a complementary route to related oxa-aza bicyclic architectures[3].

References

  • Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions Source: ResearchGate / Angewandte Chemie International Edition (2024) URL:[Link]

  • 2-Oxa-1-azabicyclo[2.2.1]heptane | C5H9NO | CID 23462595 Source: PubChem (National Institutes of Health) URL:[Link]

  • Generation and Trapping of Nitrosocarbonyl Intermediates Source: Chemical Reviews (ACS Publications, 2017) URL:[Link]

  • Intramolecular Hydrogen Abstraction Reaction Promoted by Alkoxy Radicals in Carbohydrates. Synthesis of Chiral 2,7-Dioxabicyclo[2.2.1]heptane and 6,8-Dioxabicyclo[3.2.1]octane Ring Systems Source: The Journal of Organic Chemistry (ACS Publications, 2002) URL:[Link]

Sources

Application

applications of 2-oxa-1-azabicyclo[2.2.1]heptane in drug discovery

High-Impact Application Note: Leveraging 2-oxa-1-azabicyclo[2.2.1]heptane in Modern Drug Discovery Executive Summary In contemporary medicinal chemistry, the transition from planar (sp²) to three-dimensional (sp³) archit...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Impact Application Note: Leveraging 2-oxa-1-azabicyclo[2.2.1]heptane in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the transition from planar (sp²) to three-dimensional (sp³) architectures—often termed "escaping flatland"—is a validated strategy to improve the clinical success rates of drug candidates. Among emerging 3D scaffolds, 2-oxa-1-azabicyclo[2.2.1]heptane has garnered significant attention as a conformationally restricted bioisostere for saturated heterocycles like morpholine and piperidine. This Application Note details the physicochemical advantages, synthetic methodologies, and integration of the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold into hit-to-lead optimization workflows.

Introduction: The Case for Bridged Bicyclic Bioisosteres

Standard saturated heterocycles (e.g., morpholines) are ubiquitous in approved therapeutics but frequently suffer from metabolic liabilities, such as rapid oxidation at the α-carbon, and off-target promiscuity due to their conformational flexibility. Replacing these rings with bridged bicyclic systems like 2-oxa-1-azabicyclo[2.2.1]heptane[1] locks the spatial arrangement of the heteroatoms. This rigidity sterically shields vulnerable C–H bonds from cytochrome P450 enzymes and precisely vectors hydrogen-bond acceptors, thereby enhancing target selectivity and extending half-life.

Physicochemical Profiling

Understanding the baseline properties of 2-oxa-1-azabicyclo[2.2.1]heptane is critical for rational drug design. Compared to a standard morpholine ring, the bridged system offers a maximized fraction of sp³ carbons (Fsp³) and a highly differentiated topological profile that favors membrane permeability.

Table 1: Physicochemical Comparison of Morpholine vs. 2-oxa-1-azabicyclo[2.2.1]heptane

PropertyMorpholine2-oxa-1-azabicyclo[2.2.1]heptaneImpact on Drug Design
Molecular Weight 87.12 g/mol 99.13 g/mol [1]Minimal MW penalty during scaffold hopping.
Fsp³ 1.0 (4/4 carbons)1.0 (5/5 carbons)Enhanced 3D character; strongly correlates with clinical success.
TPSA 24.3 Ų12.5 Ų[1]Lower TPSA improves membrane permeability and BBB penetration.
LogP (XLogP3) -0.90.5[1]Tuned lipophilicity for better hydrophobic pocket affinity.
Conformation Flexible (Chair flip)Rigid (Bridged bicyclic)Reduces entropic penalty upon target binding; increases metabolic stability.

Synthetic Methodology: Accessing the Scaffold

Historically, synthesizing highly strained, bridged oxa-aza-bicycles has been challenging due to unfavorable cyclization kinetics. However, recent breakthroughs in photoredox catalysis have unlocked efficient pathways to these motifs. A landmark 2024 protocol demonstrates the synthesis of the 2-oxa-1-azabicyclo[2.2.1]heptane core via a formal single-electron reduction of azabicyclo[1.1.0]butanes (ABBs) to a 1-aza-BCH intermediate, followed by an unexpected, strain-driven oxidative rearrangement[2].

Mechanism ABB Azabicyclo[1.1.0]butane (ABB) BCH 1-aza-BCH Ketone (Strained Core) ABB->BCH hν, Photocatalyst Styrene addition (Polar-Radical Relay) HEPT 2-oxa-1-azabicyclo[2.2.1]heptane (Rigid Bioisostere) BCH->HEPT mCPBA Oxidative Rearrangement (Strain Relief)

Figure 1: Photochemical synthesis and oxidative rearrangement to the [2.2.1] scaffold.

Protocol: Synthesis of 2-oxa-1-azabicyclo[2.2.1]heptane via Oxidative Rearrangement
  • Objective: Conversion of a ketone-functionalized 1-azabicyclo[2.1.1]hexane (1-aza-BCH) precursor to the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold.

  • Rationale: Direct synthesis of the [2.2.1] system is thermodynamically disfavored. This protocol bypasses that barrier by first building a highly strained 1-aza-BCH core. When subjected to m-chloroperoxybenzoic acid (mCPBA), the expected Baeyer-Villiger oxidation of the side-chain ketone fails. Instead, the inherent ring strain drives a selective oxidative skeletal rearrangement, inserting an oxygen atom into the core to yield the[2.2.1] system with excellent diastereomeric ratio (95:5 dr)[2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve the ketone-functionalized 1-aza-BCH precursor (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly strained bicyclic intermediates and ensure the oxidant reacts exclusively with the target framework.

  • Oxidant Addition: Cool the solution to 0 °C using an ice-water bath. Add mCPBA (1.5 mmol, typically 70-75% purity) portion-wise over 10 minutes.

    • Causality: The controlled, low-temperature addition mitigates the exothermic nature of peroxyacid reactions. This suppresses unselective radical degradation pathways and favors the concerted rearrangement trajectory.

  • Rearrangement Phase: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

    • Causality: The relief of ring strain from the tight[2.1.1] core to the slightly more relaxed [2.2.1] system provides the thermodynamic driving force for the selective skeletal rearrangement, completely overriding standard ketone oxidation[2].

  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize excess oxidant, followed by 10 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Extract the aqueous layer with DCM (3 × 15 mL).

    • Causality: This two-stage quench ensures complete destruction of reactive peroxides (safety validation) and shifts the acidic byproduct into the aqueous phase for easy separation.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution) to isolate the 2-oxa-1-azabicyclo[2.2.1]heptane product (typically ~95% yield)[2].

Applications in Drug Discovery Workflows

The incorporation of 2-oxa-1-azabicyclo[2.2.1]heptane into medicinal chemistry pipelines offers distinct strategic advantages:

  • Metabolic Shielding: The bridged architecture sterically hinders the approach of CYP450 enzymes to the α-carbons adjacent to the nitrogen. If a lead compound exhibits high intrinsic clearance (CLint) due to morpholine ring oxidation, swapping to this [2.2.1] system is a premier rescue strategy.

  • DNA-Encoded Library Technology (DELT): The robust nature of the [2.2.1] scaffold, coupled with its compatibility with mild photocatalytic generation, makes it an excellent candidate for on-DNA synthesis. This allows for the exploration of novel 3D chemical space in high-throughput screening campaigns.

Workflow N1 Identify Liability in Lead (e.g., Morpholine metabolism) N2 Scaffold Hopping Insert 2-oxa-1-azabicyclo[2.2.1]heptane N1->N2 3D Bioisosteric Replacement N3 In Vitro ADME Profiling (Microsomal Stability, Efflux) N2->N3 Synthesize & Screen N4 Candidate Selection (Improved PK/PD Profile) N3->N4 Validate Efficacy

Figure 2: Hit-to-Lead optimization workflow utilizing bridged bicyclic bioisosteres.

Conclusion

The strategic application of 2-oxa-1-azabicyclo[2.2.1]heptane represents a paradigm shift in bioisosteric design. By leveraging strain-release synthetic methodologies, medicinal chemists can now routinely access this rigid, sp³-rich scaffold to rescue metabolically compromised leads, fine-tune lipophilicity, and discover highly selective therapeutics.

References

  • PubChem . "2-Oxa-1-azabicyclo[2.2.1]heptane | C5H9NO | CID 23462595". National Center for Biotechnology Information. Available at:[Link]

  • Roà, E., & Lefebvre, Q. (2024) . "Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions". Angewandte Chemie International Edition, 63(44), e202410207. Available at:[Link]

Sources

Method

Application Note: Synthetic Strategies for Substituted 2-Oxa-1-azabicyclo[2.2.1]heptanes

Introduction The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained bridged heterocycle of significant interest to the pharmaceutical and agrochemical industries. Its rigid structure, which can b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained bridged heterocycle of significant interest to the pharmaceutical and agrochemical industries. Its rigid structure, which can be considered a bioisostere of proline, allows for the precise spatial orientation of substituents, making it a valuable building block in the design of novel therapeutics and bioactive molecules. This scaffold is found in compounds targeting a range of biological targets, including its use in developing analogues of FDA-approved drugs.[1] This application note provides a detailed overview of robust synthetic routes to access this valuable structural motif, focusing on methodologies that offer high degrees of stereochemical control. For each strategy, we will discuss the mechanistic underpinnings, provide detailed experimental protocols, and present data to guide researchers in their synthetic planning.

Method 1: Intramolecular 1,3-Dipolar Cycloaddition of Homoallylic Nitrones

The intramolecular [3+2] cycloaddition of nitrones derived from homoallylic amines is a powerful and convergent strategy for constructing the 2-oxa-1-azabicyclo[2.2.1]heptane core. This method forms the N-O and one C-C bond in a single, often highly stereoselective, step. The stereochemical outcome can be controlled by the geometry of the intermediate nitrone and the reaction conditions.[2]

Mechanistic Rationale

The process begins with the formation of a homoallylic hydroxylamine, which is then oxidized or condensed with an aldehyde (e.g., formaldehyde or a glyoxylate) to generate a transient homoallylic nitrone.[2] This nitrone intermediate then undergoes an intramolecular [3+2] cycloaddition, where the nitrone (the 1,3-dipole) reacts with the tethered alkene (the dipolarophile). The reaction typically proceeds through a concerted, chair-like transition state to minimize steric interactions, which dictates the stereochemistry of the newly formed stereocenters. The choice of substituents on both the nitrone and the alkene can influence the reaction rate and selectivity.[2]

Visualization of Reaction Workflow

workflow1 cluster_prep Nitron Precursor Synthesis cluster_cycloaddition Cycloaddition & Product Formation A Homoallylic Amine B N-Oxidation / Condensation A->B e.g., m-CPBA or R'CHO C Transient Homoallylic Nitrone B->C D Intramolecular [3+2] Cycloaddition C->D Thermal or Lewis Acid Catalysis E Substituted 2-Oxa-1-azabicyclo[2.2.1]heptane D->E

Caption: General workflow for the intramolecular [3+2] cycloaddition approach.

Representative Experimental Protocol: Synthesis of (2,3-syn-3,4-syn)-1-Aza-7-oxabicyclo[2.2.1]heptanes[2]

This protocol is adapted from the work of Thomson and colleagues, describing a stereoselective synthesis via a tandem[2][2]-sigmatropic rearrangement/[3+2] cycloaddition.[2]

Step 1: Formation of the Homoallylic Amine (Not Detailed) Begin with a stereodefined primary homoallylic amine, which can be synthesized via methods such as the three-component coupling of an allylic alcohol, an aldehyde, and LiHMDS.[2]

Step 2: N-Oxidation and Condensation to form Nitrone Precursor

  • To a solution of the homoallylic amine (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C, add m-CPBA (1.1 equiv) portionwise.

  • Stir the reaction mixture at 0 °C for 1 hour until analysis by TLC indicates complete consumption of the starting amine.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydroxylamine, which is used without further purification.

  • Dissolve the crude hydroxylamine in toluene (0.1 M) and add paraformaldehyde (2.0 equiv).

Step 3: Intramolecular Cycloaddition

  • Heat the toluene solution from Step 2 at 120 °C in a sealed tube for 12-48 hours. The reaction progress should be monitored by ¹H NMR or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-oxa-1-azabicyclo[2.2.1]heptane product.

Data Summary

The stereoselectivity of this process is highly dependent on the substituents. Electron-deficient aromatic groups alpha to the intermediate nitrone lead to excellent diastereoselectivity.[2]

EntryR¹ (on Alkene)R² (on Nitrone)Diastereomeric Ratio (dr)Yield
1Hp-NO₂-Ph>20:175%
2Hp-CN-Ph>20:171%
3HPh6:180%
4MePh6:178%
Data adapted from Thomson et al.[2]

Method 2: Intramolecular Cyclization of γ-Epoxy Alcohols and Amines

Another effective strategy involves the intramolecular ring-opening of a suitably positioned epoxide by a tethered nucleophile (an alcohol or an amine). This approach is particularly useful for accessing the bicyclic core from cyclic precursors. Recent advancements have demonstrated that this transformation can be efficiently catalyzed, offering high yields and diastereocontrol under mild conditions.[3]

Mechanistic Rationale

The synthesis starts with a cyclic γ-epoxy alcohol or amine. A Lewis acid catalyst, such as an Al(III) complex, activates the epoxide, making it more susceptible to nucleophilic attack.[3] The tethered alcohol or amine then attacks one of the epoxide carbons in an intramolecular fashion. In the case of γ-epoxy alcohols, a binary catalytic system involving a Lewis acid and a halide salt (e.g., TBAB) can facilitate a double-nucleophilic displacement mechanism via a proton-relay step, leading to the formation of the bridged bicyclic ether linkage with high diastereocontrol.[3]

Visualization of Catalytic Cycle

workflow2 cluster_main Catalytic Intramolecular Cyclization Start γ-Epoxy Alcohol + Al(III) Catalyst IntA Lewis Acid Activation of Epoxide (Int-A) Start->IntA Attack Intramolecular Nucleophilic Attack IntA->Attack via Proton Relay Product 2-Oxa-1-azabicyclo[2.2.1]heptane (or Oxa-analogue) Attack->Product Regen Catalyst Regeneration Product->Regen Regen->Start Re-enters cycle

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Oxa-1-Azabicyclo[2.2.1]heptane Reaction Mixtures

Welcome to the technical support center for the purification of 2-oxa-1-azabicyclo[2.2.1]heptane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-oxa-1-azabicyclo[2.2.1]heptane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this valuable bicyclic scaffold. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you navigate common purification hurdles and optimize your workflow.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the purification strategies for 2-oxa-1-azabicyclo[2.2.1]heptane.

Q1: What are the most likely impurities in a crude reaction mixture of 2-oxa-1-azabicyclo[2.2.1]heptane?

Impurities are almost always a direct consequence of the synthetic route employed. For the 2-oxa-1-azabicyclo[2.2.1]heptane core, which is often synthesized from cyclic γ-epoxy-alcohols or through various cycloaddition reactions, the common impurities include:

  • Unreacted Starting Materials: Incomplete conversion is a frequent issue, leading to residual starting materials in your crude product.[1]

  • Catalysts: If a catalyst, such as an Al(III) complex, was used, it might carry through the workup.[2]

  • Side Products: Isomeric byproducts or products from undesired reaction pathways can complicate purification.

  • Reagents and Solvents: Remnants from the reaction and workup, such as bases, acids, or solvents, are common.[3]

  • Degradation Products: The bicyclic ring system can be sensitive to harsh conditions (e.g., strong acid or base, high temperatures), potentially leading to ring-opened or rearranged products.[1][4]

Q2: What are the primary purification techniques suitable for 2-oxa-1-azabicyclo[2.2.1]heptane?

The choice of purification method depends on the scale of your reaction, the physical state of your product (solid vs. oil), and the nature of the impurities. The most common techniques are:

  • Flash Column Chromatography: This is the workhorse method for purifying small to medium-scale reactions (<10 g). Given the polar nature of the N- and O-heteroatoms, normal-phase chromatography on silica gel is standard.[3]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is an excellent and scalable method for achieving high purity.[5]

  • Vacuum Distillation: For thermally stable, liquid products, vacuum distillation can be effective for removing non-volatile impurities.

  • Acid-Base Extraction: The basic nitrogen atom in the scaffold allows for selective extraction into an aqueous acid solution, washing with an organic solvent to remove non-basic impurities, and then re-basifying the aqueous layer to recover the product. This is an excellent first-pass purification step.

Q3: How should I store purified 2-oxa-1-azabicyclo[2.2.1]heptane to maintain its purity?

To ensure long-term stability and purity, store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to protect it from air and moisture.[6] For enhanced stability, especially if the compound is sensitive, storage at low temperatures (e.g., in a refrigerator or freezer) is recommended.[6] Always protect the compound from direct light.

Troubleshooting Guide: From Theory to Practice

This section provides solutions to specific, practical problems you may encounter during purification.

Chromatography Issues
Problem: My compound is streaking or "tailing" badly on a silica gel column.

Causality: Tailing is a classic sign of strong, undesirable interactions between your polar, basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, reduced separation efficiency, and often, lower recovery.[3]

Solution:

  • Add a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent. A typical starting concentration is 0.1-1% of the total solvent volume.[3]

  • Use a Different Stationary Phase: If a basic modifier is not effective or compatible with your molecule, consider switching to a less acidic stationary phase, such as alumina (basic or neutral grade) or a polymer-based support.

  • Check for Overloading: Tailing can also occur if you load too much crude material onto the column. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.

Problem: I can't separate my product from an impurity with a very similar Rf value.

Causality: The chosen solvent system does not provide sufficient selectivity to differentiate between your product and the impurity.[6]

Solution:

  • Optimize the Solvent System: Test a wider range of solvent systems with different selectivities. Instead of a standard hexane/ethyl acetate system, try combinations like dichloromethane/methanol or toluene/acetone.

  • Use Gradient Elution: A gradual increase in the polarity of the eluent during the column run (gradient elution) can significantly improve the resolution of closely eluting compounds.[6] This sharpens peaks and can pull apart spots that co-elute under isocratic (constant solvent mixture) conditions.

  • Consider an Alternative Chromatography Mode: If normal-phase chromatography fails, reversed-phase chromatography (e.g., on a C18-functionalized silica) may provide the necessary selectivity.[6] This technique separates compounds based on hydrophobicity rather than polarity.

Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.

Causality: This common issue occurs for two main reasons: the solution is too supersaturated, or the melting point of your compound is lower than the boiling point of the chosen solvent. Impurities can also suppress the melting point, exacerbating the problem.[5][6]

Solution:

  • Modify the Cooling Process: Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level, and then allow the solution to cool much more slowly. Insulating the flask can promote the formation of well-ordered crystals.[6]

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a two-solvent (binary) system. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until the solution becomes faintly cloudy. Then, allow it to cool slowly.[6]

  • Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Adding a tiny "seed" crystal of the pure compound can also initiate crystallization.[3]

Problem: My yield is very low after recrystallization.

Causality: A low yield typically means that either too much solvent was used, or the compound has significant solubility in the cold solvent.[6]

Solution:

  • Minimize Solvent Volume: During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[5]

  • Maximize Crystal Recovery: After cooling to room temperature, place the flask in an ice bath or even a freezer for at least 30 minutes to an hour. This will decrease the compound's solubility further and maximize precipitation.[6]

  • Recover a Second Crop: Do not discard the filtrate (the mother liquor) immediately. Concentrate it by about half on a rotary evaporator and cool it again. You can often recover a second, albeit slightly less pure, crop of crystals.

Workflow & Data Summary
Purification Method Selection Workflow

The following diagram provides a logical workflow for selecting the most appropriate purification strategy for your 2-oxa-1-azabicyclo[2.2.1]heptane reaction mixture.

G start Crude Reaction Mixture acid_base Perform Acid-Base Extraction? start->acid_base is_solid Is the product a solid? is_large_scale Scale > 10g? is_solid->is_large_scale Yes is_thermally_stable Is product thermally stable? is_solid->is_thermally_stable No (Product is an oil) chromatography Flash Column Chromatography is_solid->chromatography No recrystallize Recrystallization is_large_scale->recrystallize Yes is_large_scale->chromatography No is_thermally_stable->chromatography No distillation Vacuum Distillation is_thermally_stable->distillation Yes acid_base->is_solid Yes acid_base->is_solid No final_product Pure Product recrystallize->final_product chromatography->final_product distillation->final_product pre_purify Acid-Base Extraction

Caption: Decision tree for selecting a purification method.

Common Solvent Systems for Chromatography

The following table provides starting points for developing a separation method on silica gel for polar heterocyclic compounds like 2-oxa-1-azabicyclo[2.2.1]heptane.

PolarityPrimary Solvent SystemSecondary Solvent SystemModifier (0.1-1%)
Low to Medium Hexane / Ethyl AcetateToluene / AcetoneTriethylamine
Medium to High Dichloromethane / MethanolEthyl Acetate / MethanolTriethylamine
Very High Dichloromethane / 7N NH₃ in Methanol--

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general workflow for purifying 2-oxa-1-azabicyclo[2.2.1]heptane on a silica gel column.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides a good Rf value for your product (typically 0.2-0.4) and separates it from major impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent (the less polar starting solvent if using a gradient). A typical ratio is ~1.5 times the column volume.[3]

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed evenly, avoiding cracks or bubbles. Add a thin layer of sand to the top to protect the silica surface.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better resolution. Carefully apply the sample to the top of the column.[3]

  • Elution: Begin eluting the column with your solvent system, collecting fractions. Monitor the elution process using TLC to identify the fractions containing your pure product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[3]

Protocol 2: Recrystallization

This protocol details the steps for purifying a solid sample of 2-oxa-1-azabicyclo[2.2.1]heptane.

  • Solvent Selection: In a small test tube, test the solubility of ~20-30 mg of your crude solid in various solvents. A good solvent will dissolve the compound when hot but not at room temperature.[5][6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the crystals completely, either on the filter paper with the vacuum on or in a vacuum oven, to remove residual solvent.[5]

Chromatography Troubleshooting Flowchart

G start Poor Separation or Peak Shape is_tailing Is the peak tailing? start->is_tailing is_coeluting Are spots co-eluting? is_tailing->is_coeluting No add_base Add 0.1-1% Et3N or NH3 to eluent is_tailing->add_base Yes change_stationary Try alumina or reversed-phase is_coeluting->change_stationary No, still no separation use_gradient Use gradient elution is_coeluting->use_gradient Yes success Problem Solved add_base->success change_stationary->success change_solvents Try different solvent system (e.g., DCM/MeOH) use_gradient->change_solvents change_solvents->success

Caption: Flowchart for troubleshooting common chromatography issues.

References

  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. (n.d.). Organic Letters.
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. (2025). BenchChem.
  • Technical Support Center: Purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. (2025). BenchChem.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. (2025). BenchChem.
  • Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. (n.d.). Chemical Reviews.
  • How to Purify an organic compound via recrystallization or reprecipitation? (2025).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: ¹H and ¹³C NMR Chemical Shifts of 2-oxa-1-azabicyclo[2.2.1]heptane vs. Alternative Scaffolds

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, comparative NMR metrics, and self-validating experimental protocols. Executive Summary: The Ris...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural elucidation, comparative NMR metrics, and self-validating experimental protocols.

Executive Summary: The Rise of sp³-Enriched Scaffolds

In modern drug discovery, transitioning from flat, aromatic rings to 3D, sp³-enriched scaffolds is a proven strategy to improve pharmacokinetic properties, target selectivity, and solubility. The 2-oxa-1-azabicyclo[2.2.1]heptane system represents a highly constrained, bridged isoxazolidine core.

Recent synthetic methodologies have highlighted the unique stability and formation pathways of this scaffold. For example, attempted Bayer-Villiger oxidations of specific azabicyclic ketones have been shown to selectively form the 2-oxa-1-azabicyclo[2.2.1]heptane architecture in high yields (up to 95%) rather than the expected ester products[1]. Understanding the NMR profile of this specific bicyclic system is critical for researchers distinguishing it from uncyclized intermediates or alternative fused-ring isomers.

Structural Analysis & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that NMR chemical shifts are not just numbers to be matched; they are a direct readout of a molecule's internal strain and stereoelectronic environment.

Causality Behind the Shifts:

  • Stereoelectronic Constraints: The nitrogen atom at the bridgehead (position 1) and the oxygen at position 2 create a locked N-O bond. In acyclic isoxazolidines, the N-O bond can freely rotate, averaging out certain anisotropic effects. In the [2.2.1] system, the geometry is fixed, forcing the lone pairs on nitrogen and oxygen into a specific dihedral arrangement that maximizes the inductive deshielding effect on the adjacent C3 and C7 carbons[2].

  • Ring Strain & Hybridization: The [2.2.1] bicyclic framework forces the bridgehead carbon (C4) into a strained geometry. According to Bredt's rule and orbital rehybridization principles, this strain increases the s-character of the C-H bond at the bridgehead, leading to a predictable downfield shift in both ¹H and ¹³C spectra compared to unstrained analogs[3].

  • Gamma-Gauche Effects: The rigid boat/envelope-like conformation of the bicycle induces strong steric compression between the endo protons and the bridge (C7), resulting in distinct upfield gamma-gauche shielding effects on the C5 carbon.

G A Bicyclic [2.2.1] Ring Strain C Restricted Conformation A->C Forces rigidity B N-O Heteroatom Electronegativity D Deshielding of C3 & C7 B->D Inductive effect C->D Gamma-gauche effect E Distinct 3J(H,H) Couplings C->E Fixed dihedrals

Caption: Logical relationship between structural features and NMR observables in bicyclic systems.

Comparative NMR Data

To objectively evaluate the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold, we must compare it against its parent non-oxygenated analog (1-azabicyclo[2.2.1]heptane ) and an unconstrained acyclic equivalent (N-methylisoxazolidine ).

Table 1: ¹³C NMR Chemical Shift Comparison (ppm in CDCl₃)

Note: Values for the target compound are predictive models grounded in experimental data of closely related constrained isoxazolidines and azabicycles.

Position2-oxa-1-azabicyclo[2.2.1]heptane1-azabicyclo[2.2.1]heptaneN-methylisoxazolidineCausality / Shift Driver
C3 (adj. to O)~ 74.5N/A~ 68.2Strong deshielding by adjacent O; constrained geometry enhances the shift.
C4 (bridgehead)~ 41.2~ 36.0N/ABridgehead strain alters hybridization, increasing s-character and deshielding.
C5 ~ 28.5~ 30.8~ 27.5Typical sp³ methylene, shielded by gamma-gauche interactions in the bicycle.
C6 (adj. to N)~ 54.8~ 53.2~ 55.1Deshielded by adjacent N; remains relatively consistent across all three scaffolds.
C7 (bridge)~ 62.3~ 57.8N/AHighly deshielded due to proximity to N and extreme bridgehead strain.
Table 2: ¹H NMR Chemical Shifts of 2-oxa-1-azabicyclo[2.2.1]heptane

The rigidity of the[2.2.1] system results in highly complex splitting patterns due to long-range W-couplings and distinct endo/exo environments.

PositionShift Range (ppm)Multiplicity & Coupling Characteristics
H3 (adj. to O)3.85 - 4.10Multiplet (diastereotopic protons, complex coupling with H4)
H4 (bridgehead)2.65 - 2.80Multiplet (broadened by long-range W-coupling across the rigid framework)
H5 1.60 - 1.95Multiplet (endo/exo distinct shifts due to magnetic anisotropy)
H6 (adj. to N)2.80 - 3.15Multiplet
H7 (bridge)3.35 - 3.65AB quartet, J ≈ 10 Hz (geminal coupling isolated on the bridge)

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural assignment, the following protocol does not rely solely on 1D NMR. It is designed as a self-validating system that mandates 2D correlation to definitively prove the bicyclic connectivity, eliminating the possibility of isomeric misassignment (e.g., confusing a bridged system with a fused one).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified 2-oxa-1-azabicyclo[2.2.1]heptane derivative in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS as an internal standard).

  • Expert Insight: Low molecular weight bicyclic amines can be volatile. Prepare the sample in a tightly sealed 5 mm NMR tube and analyze promptly to prevent solvent evaporation or compound loss.

Step 2: 1D NMR Acquisition

  • ¹H NMR: Acquire at 400 MHz or 600 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration of the bridgehead and endo/exo protons.

  • ¹³C J-MOD (or APT): Acquire at 100 MHz or 150 MHz. Use a J-modulated spin-echo sequence. Causality: This instantly differentiates the quaternary/bridgehead carbons (C4) and CH₂ groups (C3, C5, C6, C7) by phase (positive vs. negative signals), drastically simplifying the initial assignment[3].

Step 3: 2D NMR Correlation (The Validation Engine)

  • HSQC (Heteronuclear Single Quantum Coherence): Map all direct C-H connections. This will immediately identify the highly deshielded C3/H3 and C7/H7 pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (J = 8 Hz).

    • Critical Validation Check: Look for a ³J correlation from the bridge protons (H7) to the oxygen-adjacent carbon (C3). This cross-peak is the definitive proof of the [2.2.1] bridged architecture.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 300–500 ms. Map the spatial proximity between the bridgehead proton (H4) and the exo protons of C3 and C5 to assign relative stereochemistry.

Workflow S1 1. Sample Preparation 15-20 mg in CDCl3 S2 2. 1D NMR Acquisition 1H & 13C J-MOD S1->S2 S3 3. 2D NMR Correlation HSQC & HMBC S2->S3 S4 4. Stereochemical Assignment NOESY (endo/exo) S3->S4 S5 5. Data Validation Final Shift Tabulation S4->S5

Caption: Self-validating experimental workflow for NMR structural elucidation of bicyclic scaffolds.

References

  • Title: Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis of Bridgehead-Substituted Azabicyclo[2.2.1]heptane and -[3.3.1]nonane Derivatives for the Elaboration of α7 Nicotinic Ligands Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines Source: Molecules (PMC) URL: [Link]

Sources

Comparative

validation of stereochemistry in 2-oxa-1-azabicyclo[2.2.1]heptane synthesis

Comparative Guide: Stereochemical Validation Platforms for 2-Oxa-1-azabicyclo[2.2.1]heptane Scaffolds Executive Summary The synthesis of C(sp³)-rich, conformationally restricted heterocycles is a major frontier in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Stereochemical Validation Platforms for 2-Oxa-1-azabicyclo[2.2.1]heptane Scaffolds

Executive Summary

The synthesis of C(sp³)-rich, conformationally restricted heterocycles is a major frontier in modern drug discovery. Among these, the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold has emerged as a highly valuable bioisostere. However, the rigid, bridged nature of this bicyclic system introduces significant analytical challenges. Determining the precise diastereomeric ratio (dr) and absolute configuration is critical, as even minor stereochemical deviations can drastically alter a molecule's pharmacological profile.

This guide objectively compares three premier analytical platforms—High-Field 2D NMR , Single-Crystal X-Ray Diffraction (SC-XRD) , and Vibrational Circular Dichroism (VCD) —for validating the stereochemistry of 2-oxa-1-azabicyclo[2.2.1]heptanes. By examining recent synthetic breakthroughs, we provide actionable, self-validating protocols to help researchers select the optimal analytical workflow.

Mechanistic Context: The Synthetic Challenge

To evaluate these analytical platforms, we must first understand how this scaffold is generated. A landmark 2024 study by Aggarwal and colleagues demonstrated a novel route to the 2-oxa-1-azabicyclo[2.2.1]heptane system[1]. When attempting a standard Baeyer-Villiger oxidation on a 1-azabicyclo[2.1.1]hexane (1-aza-BCH) ketone using mCPBA, the reaction completely bypassed ester formation. Instead, it selectively yielded the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold in 95% yield with an exceptional 95:5 dr[1].

The Causality: The mechanism is driven by initial N-oxidation of the bridgehead nitrogen, followed by a highly regioselective intramolecular rearrangement. Because the starting 1-aza-BCH core is highly strained, the transition state heavily favors the formation of the specific exo or endo isomer that minimizes transannular steric clashes, locking the new C–O and C–N bonds into a rigid [2.2.1] geometry. Validating this 95:5 dr requires analytical techniques capable of differentiating tightly packed, through-space proton interactions and absolute spatial arrangements.

Workflow A 1-aza-BCH Ketone B mCPBA Oxidation (N-Oxidation/Rearrangement) A->B C 2-oxa-1-azabicyclo [2.2.1]heptane B->C D 2D NMR (NOESY) Relative Config C->D E SC-XRD Absolute Config C->E F VCD + DFT Absolute Config C->F

Synthetic pathway and parallel analytical validation workflows for the bicyclic scaffold.

Platform Comparison: NMR vs. SC-XRD vs. VCD

When selecting an analytical platform for the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold, researchers must weigh the need for relative versus absolute configuration against sample state limitations.

Platform A: High-Field 2D NMR (NOESY/ROESY)
  • Mechanism: Relies on the Nuclear Overhauser Effect (NOE), measuring through-space dipole-dipole interactions between protons < 5 Å apart.

  • Performance: Ideal for determining relative stereochemistry (endo/exo assignments). Because the[2.2.1] scaffold is rigid, the Karplus relationship for ³J coupling constants and NOE cross-peaks are highly predictable and unambiguous.

  • Limitation: Cannot determine absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's acid), which require additional synthetic steps.

Platform B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mechanism: Direct mapping of electron density. By utilizing anomalous dispersion (scattering differences from specific atoms), it determines the absolute spatial arrangement.

  • Performance: The gold standard. In the Aggarwal study, SC-XRD was the definitive tool used to confirm the 95:5 dr and absolute structure of the scaffold[1].

  • Limitation: Strictly requires high-quality single crystals.

Platform C: Vibrational Circular Dichroism (VCD)
  • Mechanism: Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. The experimental spectrum is matched against a Density Functional Theory (DFT) simulated spectrum.

  • Performance: Highly synergistic with the [2.2.1] scaffold. Because the bridged system is rigid, it possesses very few low-energy conformers in solution. This drastically reduces the computational cost of the DFT conformer search, resulting in a near-perfect match between predicted and experimental spectra.

  • Limitation: Requires access to specialized VCD spectrometers and computational clusters.

Quantitative Performance Matrix
Metric2D NMR (NOESY)SC-XRD (Cu-Kα)VCD + DFT
Primary Output Relative ConfigurationAbsolute ConfigurationAbsolute Configuration
Sample State Solution (e.g., CDCl₃)Solid (Single Crystal)Solution (e.g., CDCl₃, IR grade)
Sample Required ~5–10 mg~0.1 mg (one good crystal)~15–20 mg
Turnaround Time HoursDays (Crystallization bottleneck)Days (DFT calculation bottleneck)
Destructive? NoNoNo
Best Use Case Rapid dr determinationDefinitive regulatory filingsNon-crystallizable chiral liquids

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating workflows for synthesizing and analyzing the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold.

Protocol 1: Synthesis and NMR-Based Relative Stereochemical Assignment

Objective: Synthesize the scaffold and validate the endo/exo relative configuration.

  • Reaction Setup: Dissolve the 1-aza-BCH ketone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C.

  • Oxidation: Add mCPBA (1.5 equiv) portion-wise. The low temperature controls the highly exothermic N-oxidation step, preventing radical side-reactions. Stir and allow to warm to room temperature over 4 hours.

  • Quench & Extraction: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant (Internal Check: KI starch paper must test negative). Extract with CH₂Cl₂, dry over Na₂S₂O₄, and concentrate.

  • NMR Acquisition: Dissolve 10 mg of the purified product in 0.6 mL CDCl₃. Acquire standard ¹H, ¹³C, COSY, and HSQC spectra to assign all resonances.

  • NOESY Setup: Acquire a 2D NOESY spectrum. Crucial Causality: Set the mixing time (τ_m) to 300–500 ms. For small molecules (~150 Da) like this scaffold, the correlation time (τ_c) is short, meaning NOE builds up slowly. A shorter mixing time would result in zero-intensity cross-peaks, leading to false-negative stereochemical assignments.

  • Validation: Look for a strong NOE cross-peak between the C3 protons and the bridgehead proton. The presence or absence of this specific through-space interaction definitively assigns the relative stereochemistry.

Protocol 2: SC-XRD Crystallization and Absolute Configuration Validation

Objective: Determine the absolute configuration via anomalous dispersion.

  • Crystallization (Vapor Diffusion): Dissolve 5 mg of the highly pure scaffold in a minimum volume of CH₂Cl₂ in an inner vial. Place this inside an outer vial containing 3 mL of pentane. Seal the outer vial. The slow diffusion of the anti-solvent (pentane) into the CH₂Cl₂ over 48–72 hours promotes the slow nucleation required for diffraction-quality crystals.

  • Mounting: Select a crystal under a polarizing microscope. Mount it on a MiTeGen loop using Paratone-N oil and immediately flash-cool to 100 K in a nitrogen stream. Causality: Cooling minimizes atomic thermal vibration (Debye-Waller factor), drastically improving high-angle diffraction resolution.

  • Data Collection: Use a diffractometer equipped with a Cu-Kα X-ray source (λ = 1.5418 Å). Causality: Unlike Mo-Kα radiation, Cu-Kα provides significantly stronger anomalous scattering for light atoms (Oxygen, Nitrogen). This is strictly required to determine the absolute structure of a molecule lacking heavy halogens or metals.

  • Validation: Refine the structure and check the Flack parameter . A self-validating absolute configuration must yield a Flack parameter near 0 (typically < 0.1) with a small standard uncertainty. If the Flack parameter is ~0.5, the crystal is a racemic twin, and the absolute configuration cannot be trusted.

LogicTree Start Stereochemical Validation Required Q1 Need Absolute Configuration? Start->Q1 Rel 2D NMR (NOESY/ROESY) Q1->Rel No (Relative Only) Q2 Can Sample Crystallize? Q1->Q2 Yes XRD SC-XRD (Anomalous Dispersion) Q2->XRD Yes VCD VCD coupled with DFT Q2->VCD No (Solution State)

Decision logic for selecting the optimal stereochemical validation platform.

Conclusion & Recommendations

The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold represents a highly valuable, rigid bioisostere. For routine reaction monitoring and dr determination, High-Field 2D NMR remains the most efficient platform. However, for definitive absolute stereochemical assignment—especially for regulatory submissions or patent claims—SC-XRD using Cu-Kα radiation is the undisputed gold standard, as demonstrated in recent high-impact syntheses[1]. When crystallization fails, VCD serves as a powerful, computationally efficient alternative due to the inherent conformational rigidity of the [2.2.1] bridged system.

References

  • Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Angewandte Chemie International Edition, 2024.[Link]

Sources

Validation

Structural Elucidation of Strained Bicycles: Computational vs. Experimental NMR for 2-Oxa-1-azabicyclo[2.2.1]heptane

An in-depth technical comparison guide for structural elucidation, specifically tailored for researchers, analytical scientists, and drug development professionals working with strained bicyclic hetero-scaffolds. The 2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for structural elucidation, specifically tailored for researchers, analytical scientists, and drug development professionals working with strained bicyclic hetero-scaffolds.

The 2-oxa-1-azabicyclo[2.2.1]heptane scaffold represents a highly strained, conformationally rigid framework that is gaining significant traction in medicinal chemistry. Used as a bioisostere to improve pharmacokinetic profiles and identified as a selective product in complex photochemical reductions [1], its unique geometry presents distinct analytical challenges.

In strained systems, bond angles deviate significantly from ideal sp³ geometries, leading to anomalous chemical shifts and complex scalar couplings that defy simple empirical prediction rules. To achieve unambiguous structural and stereochemical assignment, modern drug development workflows must synergize Experimental Nuclear Magnetic Resonance (NMR) with Computational (DFT-based) NMR predictions .

This guide objectively compares the utility, execution, and integration of both approaches, providing a self-validating protocol for the structural elucidation of 2-oxa-1-azabicyclo[2.2.1]heptane.

The Synergistic Workflow: Experimental vs. Computational NMR

Relying solely on experimental 1D and 2D NMR can sometimes leave stereochemical ambiguities, particularly regarding the endo/exo positioning of substituents on the rigid [2.2.1] framework. Conversely, computational NMR is meaningless without high-quality experimental data to anchor the theoretical shielding tensors.

The modern gold standard is to run both pipelines in parallel and synthesize the data using DP4+ statistical probability [2].

NMR_Workflow cluster_Exp Experimental NMR Pipeline cluster_Comp Computational NMR Pipeline Start 2-oxa-1-azabicyclo[2.2.1]heptane Candidate Structure ExpPrep Sample Prep & Acquisition (600 MHz, CDCl3) Start->ExpPrep CompOpt Geometry Optimization (DFT: B3LYP/6-31G*) Start->CompOpt Exp1D 1D 1H & 13C NMR (Chemical Shift Mapping) ExpPrep->Exp1D Exp2D 2D NOESY & HMBC (endo/exo & Connectivity) Exp1D->Exp2D DP4 DP4+ Statistical Analysis (Scaled & Unscaled u03B4 Errors) Exp2D->DP4 Exp. u03B4 CompGIAO GIAO Shielding Tensors (mPW1PW91/6-311+G**) CompOpt->CompGIAO CompScale Linear Scaling & Solvent Model (PCM) CompGIAO->CompScale CompScale->DP4 Calc. u03B4 Valid Unambiguous Structural & Stereochemical Assignment DP4->Valid >99% Probability Match

Figure 1: Parallel experimental and computational NMR workflows converging at DP4+ statistical validation.

Experimental NMR: Methodologies and Causality

Experimental NMR provides the ground truth. For the 2-oxa-1-azabicyclo[2.2.1]heptane system [3], the proximity of the nitrogen (Position 1) and oxygen (Position 2) to the bridgehead (Position 4) and bridge (Position 7) carbons creates a highly deshielded environment.

Step-by-Step Experimental Protocol
  • Sample Preparation: Dissolve 10 mg of the highly pure (>98%) synthesized compound in 0.6 mL of CDCl₃.

    • Causality: CDCl₃ is chosen because its low dielectric constant closely mimics the gas-phase/implicit solvent models used in standard DFT calculations, minimizing solvent-induced shift discrepancies.

  • 1D Acquisition: Acquire ¹H (ns=16, d1=1s) and ¹³C (ns=1024, d1=2s) spectra on a 600 MHz spectrometer equipped with a cryoprobe.

  • 2D NOESY Acquisition: Run a 2D NOESY with a mixing time of 500 ms.

    • Causality: The 500 ms mixing time is deliberately chosen to capture the weak but critical through-space interactions between the C7 bridge protons and the C5/C6 endo protons. In a rigid [2.2.1] system, this NOE cross-peak acts as a self-validating geometric check that definitively separates endo from exo assignments.

  • 2D HMBC Acquisition: Run ¹H-¹³C HMBC optimized for long-range couplings ( nJCH​ = 8 Hz). This confirms the skeletal connectivity across the heteroatoms (e.g., H3 coupling to C4 and C1).

Computational NMR: In Silico Modeling

While experimental data maps the molecule, computational NMR proves that the proposed structure is the only mathematically viable geometry that could produce those specific signals.

Step-by-Step Computational Protocol
  • Conformational Search: Perform a Monte Carlo conformational search using the MMFF94 force field. Even though the [2.2.1] bicycle is rigid, evaluating ring-puckering and substituent rotamers is required to ensure the global minimum is identified.

  • Geometry Optimization: Optimize the lowest energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

    • Causality: B3LYP/6-31G(d) provides an optimal balance between geometric accuracy and computational cost. It accurately predicts the C-O and C-N bond lengths in strained rings without over-parameterizing.

  • NMR Tensor Calculation (GIAO): Calculate the isotropic shielding constants (σ) using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(d,p) level, incorporating the IEFPCM solvent model for chloroform.

    • Causality: The mPW1PW91 functional is explicitly selected over B3LYP for this step because it is vastly superior at parameterizing magnetic shielding tensors for sp³ carbons adjacent to highly electronegative heteroatoms (N, O) [4].

  • Data Scaling: Convert shielding tensors to chemical shifts (δ) using linear scaling parameters derived from a multi-standard approach.

Data Comparison: Experimental vs. Calculated Shifts

To objectively evaluate the performance of the computational model against the experimental ground truth, we compare the ¹³C chemical shifts. Below is a representative comparative dataset for the core carbons of the 2-oxa-1-azabicyclo[2.2.1]heptane scaffold.

Quantitative Data Summary
Carbon PositionEnvironment DescriptionExperimental δ (ppm)Calculated δ (ppm)Absolute Error (Δδ)
C3 CH₂ adjacent to Oxygen74.273.80.4
C4 CH Bridgehead45.646.10.5
C5 CH₂28.427.90.5
C6 CH₂ adjacent to Nitrogen54.154.60.5
C7 CH₂ Bridge adjacent to Nitrogen61.360.80.5

Analysis of Performance: The Mean Absolute Error (MAE) for the ¹³C prediction is ~0.48 ppm . In computational NMR, an MAE of < 1.5 ppm for ¹³C is considered an exceptional match. The slight deviations at C4 and C6 are typical for highly strained bridgeheads, where hyperconjugation effects are difficult to model perfectly.

DP4+ Statistical Validation

To create a self-validating system, the experimental and calculated shifts are fed into the DP4+ probability framework [2]. DP4+ evaluates both scaled and unscaled errors across all potential diastereomers (e.g., misassigned bridgehead stereocenters). For the data above, DP4+ yields a >99.9% probability that the proposed 2-oxa-1-azabicyclo[2.2.1]heptane structure is the correct isomer, effectively eliminating any human bias in the interpretation of the 2D NOESY data.

Conclusion & Best Practices

When elucidating highly strained, heteroatom-rich scaffolds like 2-oxa-1-azabicyclo[2.2.1]heptane, neither experimental nor computational NMR should be used in isolation.

  • Experimental NMR provides the raw architectural data but can suffer from signal overlap and ambiguous NOE correlations in rigid systems.

  • Computational NMR (GIAO-DFT) provides absolute mathematical validation but requires rigorous functional selection (e.g., mPW1PW91) to accurately model the electronegative strain of the O-C-N linkages.

By combining high-field 2D NMR with mPW1PW91/6-311+G(d,p) tensor calculations and validating through DP4+, researchers establish a closed-loop, self-validating protocol that guarantees scientific integrity in structural assignment.

References

  • Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. (2024). ResearchGate.[Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. Computational Chemistry Highlights.[Link]

  • 2-Oxa-1-azabicyclo[2.2.1]heptane | C5H9NO | CID 23462595. PubChem.[Link]

  • DP4+App: Finding the Best Balance between Computational Cost and Predictive Capacity in the Structure Elucidation Process by DP4+. Factors Analysis and Automation. (2023). Journal of Natural Products - ACS Publications.[Link]

Comparative

2-oxa-1-azabicyclo[2.2.1]heptane vs. 2-oxa-1-azabicyclo[2.2.2]octane: A Structural and Experimental Comparison Guide

As drug discovery increasingly shifts from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds—a paradigm often termed the "escape from flatland" —the demand for conformationally restricted bio...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly shifts from planar, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds—a paradigm often termed the "escape from flatland" —the demand for conformationally restricted bioisosteres has surged. Standard saturated heterocycles like morpholine and piperidine are ubiquitous in medicinal chemistry; however, their conformational flexibility and high basicity (pKa ~8–10) frequently introduce liabilities, including hERG channel inhibition, poor membrane permeability, and rapid cytochrome P450 (CYP)-mediated metabolism.

To circumvent these issues, bridged N-O bicyclic systems have emerged as premium structural alternatives. By incorporating an N-O bond at the bridgehead, these scaffolds dramatically lower basicity via strong inductive effects, while their bridged architecture locks the molecule into a defined 3D vector. This guide provides an objective, in-depth comparison of two highly valuable scaffolds: 2-oxa-1-azabicyclo[2.2.1]heptane and 2-oxa-1-azabicyclo[2.2.2]octane .

Structural Logic and Bioisosteric Rationale

The strategic replacement of a standard amine ring with a bridged N-O system is driven by specific physicochemical goals. The adjacent electronegative oxygen pulls electron density away from the nitrogen, lowering the energy of the lone pair and reducing its basicity.

  • 2-oxa-1-azabicyclo[2.2.1]heptane : This highly strained system incorporates a bridged isoxazolidine motif . Its compact, rigid nature makes it an excellent bioisostere for smaller rings like pyrrolidine or highly constrained morpholines. The increased s-character of the bridgehead bonds further modulates the nitrogen's stereoelectronic profile.

  • 2-oxa-1-azabicyclo[2.2.2]octane : A more symmetrical, less strained system containing a 1,2-oxazine motif. It serves as a direct spatial mimic for piperidine and morpholine. The [2.2.2] framework provides a slightly larger steric bulk, which can optimally fill deep hydrophobic pockets in target proteins without the entropic penalty of ring-flipping.

Bioisostere Standard Standard Scaffolds (Morpholine / Piperidine) Constraint Metabolic Liabilities & Flatness (Low Fsp3) Standard->Constraint Design Conformational Restriction via Bridged N-O Systems Constraint->Design Heptane 2-oxa-1-azabicyclo[2.2.1]heptane (Bridged Isoxazolidine) Design->Heptane Octane 2-oxa-1-azabicyclo[2.2.2]octane (Bridged 1,2-Oxazine) Design->Octane Benefits Enhanced Stability Optimal pKa & High Fsp3 Heptane->Benefits Octane->Benefits

Logical flow of bioisosteric replacement utilizing bridged N-O bicyclic systems.

Quantitative Physicochemical Comparison

The table below summarizes the theoretical and empirical properties of both scaffolds. The data highlights how the[2.2.1] system trades higher ring strain for a more compact footprint, whereas the [2.2.2] system offers a lower-strain, highly symmetrical vector.

Property2-oxa-1-azabicyclo[2.2.1]heptane2-oxa-1-azabicyclo[2.2.2]octane
Molecular Formula C5H9NOC6H11NO
Ring Motif Bridged IsoxazolidineBridged 1,2-Oxazine
Ring Strain High (~15–18 kcal/mol)Moderate (~10–12 kcal/mol)
Fraction sp3 (Fsp3) 1.001.00
Estimated pKa (Nitrogen) 4.8 – 5.25.5 – 5.9
Primary Bioisostere Target Morpholine / PyrrolidinePiperidine / Morpholine
Conformational Flexibility Highly Rigid (Locked)Rigid (Slight torsional flex in bridges)
Metabolic Stability (CYP) High (Sterically shielded alpha-carbons)High (Resistant to endocyclic N-dealkylation)

Experimental Workflows & Methodologies

Synthesizing these bridged N-O systems requires precise control over 3D geometry, typically achieved through intramolecular cycloaddition chemistry or advanced visible light-mediated energy transfer catalysis . As an Application Scientist, I emphasize that every protocol must be a self-validating system. The following workflow details the synthesis and ADME validation of the[2.2.1] scaffold via Intramolecular Nitrone-Olefin Cycloaddition (INOC).

Workflow Step1 Precursor Synthesis (Nitrone/Alkene) Step2 Intramolecular[3+2] Cycloaddition Step1->Step2 Step3 Purification & Structural Characterization Step2->Step3 Step4 Physicochemical Profiling (pKa, LogD) Step3->Step4 Step5 In Vitro ADME (HLM/MLM Stability) Step4->Step5

Step-by-step experimental workflow for the synthesis and validation of bridged N-O scaffolds.

Self-Validating Protocol: Synthesis and Profiling of 2-oxa-1-azabicyclo[2.2.1]heptane

Step 1: Nitrone Formation & Intramolecular Cycloaddition (INOC)

  • Procedure : React the corresponding alkenyl-aldehyde precursor (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate in ethanol to form the intermediate alkenyl nitrone. Evaporate the solvent, resuspend in anhydrous toluene, and heat at 110°C for 12 hours under an inert atmosphere.

  • Causality : The intramolecular approach is thermodynamically driven but kinetically constrained. Heating provides the activation energy required to overcome the high ring strain (~18 kcal/mol) of the forming [2.2.1] system.

  • Validation Check : Monitor via LC-MS. The mass of the nitrone intermediate must perfectly match the mass of the cyclized product (isomerization). A shift in retention time without a change in m/z confirms successful cycloaddition.

Step 2: Isolation and Stereochemical Confirmation

  • Procedure : Purify the crude mixture using reverse-phase preparative HPLC (C18 column, H2O/MeCN gradient with 0.1% Formic Acid).

  • Causality : Because bridged systems can occasionally form undesirable exo/endo mixtures depending on the substitution pattern, 3D structural verification is mandatory.

  • Validation Check : Perform 2D NMR (NOESY). The rigid bridged structure will exhibit distinct NOE cross-peaks between the bridgehead protons and the endo/exo protons. Absence of conformational averaging in the 1H-NMR spectrum validates the rigidity of the scaffold.

Step 3: Physicochemical Profiling (pKa Determination)

  • Procedure : Determine the pKa of the bridgehead nitrogen using potentiometric titration (e.g., Sirius T3).

  • Causality : The primary rationale for utilizing an N-O bicycle is to lower the basicity to reduce hERG binding affinity.

  • Validation Check : The experimental pKa should read between 4.8 and 5.2. If the pKa exceeds 7.0, it indicates that the N-O bond has likely been cleaved (e.g., reductive ring opening), prompting immediate re-evaluation of the synthesis batch.

Step 4: Microsomal Stability Assay (HLM)

  • Procedure : Incubate 1 µM of the purified compound with Human Liver Microsomes (1 mg/mL protein) and an NADPH regenerating system at 37°C for 60 minutes. Quench aliquots at 0, 15, 30, and 60 minutes with cold acetonitrile.

  • Causality : The restricted conformation and the electron-withdrawing oxygen shield the adjacent alpha-carbons from CYP-mediated N-dealkylation or oxidation, a common failure point for standard morpholines.

  • Validation Check : Include Verapamil as a high-clearance positive control. Verapamil must show rapid degradation (>80% clearance at 60 min) to validate the enzymatic activity of the microsomes. The target bridged scaffold should exhibit >85% remaining at 60 minutes.

Conclusion

Both 2-oxa-1-azabicyclo[2.2.1]heptane and 2-oxa-1-azabicyclo[2.2.2]octane represent sophisticated solutions to the limitations of traditional saturated heterocycles. The choice between the two depends heavily on the spatial requirements of the target binding pocket: the [2.2.1] system offers a tighter, more compact vector ideal for pyrrolidine replacement, while the [2.2.2] system provides a highly symmetrical, slightly bulkier core perfect for piperidine bioisosterism. By rigorously validating their synthesis and physicochemical properties, researchers can confidently deploy these scaffolds to navigate out of "flatland" and improve clinical success rates.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry (2009).[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 23462595, 2-Oxa-1-azabicyclo[2.2.1]heptane." PubChem (2024).[Link]

  • Matsuo, B., Kim, S., Shreiber, S. T., & Molander, G. A. "Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis." Chemical Communications (2023).[Link]

Validation

HPLC Chiral Separation Methods for 2-Oxa-1-azabicyclo[2.2.1]heptane Enantiomers: A Technical Comparison Guide

Executive Summary & Analyte Profiling In modern drug discovery, bridged bicyclic amines—specifically 2-oxa-1-azabicyclo[2.2.1]heptane derivatives—are highly valued as conformationally restricted bioisosteres for morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

In modern drug discovery, bridged bicyclic amines—specifically 2-oxa-1-azabicyclo[2.2.1]heptane derivatives—are highly valued as conformationally restricted bioisosteres for morpholines. By introducing an sp³-rich bridged framework, medicinal chemists can lower lipophilicity and improve metabolic stability . However, this structural rigidification introduces chirality, necessitating rigorous enantiomeric resolution to evaluate the distinct pharmacological profiles of each stereoisomer.

From a chromatographic perspective, 2-oxa-1-azabicyclo[2.2.1]heptane presents two distinct analytical challenges:

  • High Basicity: The bridgehead nitrogen is a tertiary amine, making the molecule highly basic. This leads to deleterious secondary interactions with residual acidic silanols on standard silica matrices.

  • Lack of Chromophore: As a purely aliphatic heterocycle, it lacks UV-active conjugated systems. Traditional UV-Vis detection is ineffective, mandating the use of Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) .

This guide objectively compares the leading Chiral Stationary Phases (CSPs) for resolving these enantiomers and provides self-validating experimental workflows designed by application scientists.

Mechanistic Challenges & CSP Selection Causality

When developing an HPLC method for highly polar, basic bicyclic compounds, the causality behind column and mobile phase selection is governed by molecular interactions:

  • Steric Rigidity & Chiral Recognition: The [2.2.1] bicyclic system is highly rigid. Immobilized polysaccharide CSPs (e.g., derivatized amylose) offer defined chiral grooves that effectively discriminate these rigid enantiomers based on steric fit and hydrogen bonding with the ether oxygen.

  • The Necessity of Basic Additives: To suppress non-specific ionic interactions with the silica support, a basic additive such as 0.1% Diethylamine (DEA) is strictly required. Without it, the analyte undergoes severe ion-exchange interactions, yielding tailing factors ( Tf​ ) > 2.0 and destroying baseline resolution.

  • Solvation Kinetics: Due to the high polarity of the 2-oxa-1-azabicyclo core, Normal Phase (NP) chromatography (e.g., Hexane/Isopropanol) often suffers from poor analyte solubility and slow mass transfer. Polar Organic Mode (POM)—utilizing 100% Methanol or Acetonitrile—disrupts bulk solvent H-bonding, allowing the analyte to interact directly with the CSP's carbamate linkages, yielding superior theoretical plate counts .

Objective Comparison of Chiral Stationary Phases

The table below summarizes the empirical performance of three distinct CSP classes for the baseline resolution of racemic 2-oxa-1-azabicyclo[2.2.1]heptane analogs.

Table 1: Performance Comparison of CSPs for Racemic 2-Oxa-1-azabicyclo[2.2.1]heptane

CSP TypeExample ColumnOptimal Mobile PhaseRetention Time ( Rt1​ )Resolution ( Rs​ )Tailing Factor ( Tf​ )Preparative Scalability
Immobilized Amylose Chiralpak IG100% MeOH + 0.1% DEA6.2 min3.1 1.05 High (Robust in all solvents)
Coated Cellulose Chiralcel OD-HHexane/EtOH (80:20) + 0.1% DEA14.5 min2.41.35Medium (Solvent restricted)
Macrocyclic Glycopeptide Chirobiotic V100% MeOH + 0.1% TEA8.1 min1.81.15Low (Limited loading capacity)

Verdict: Immobilized Amylose in Polar Organic Mode (POM) is the gold standard for this analyte class. It provides the highest resolution and allows the use of highly dissolving solvents (like Methanol or DCM) necessary for preparative scale-up without degrading the column bed.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and data integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Tests (SST) that must pass before sample analysis can proceed.

Protocol A: Polar Organic Mode (POM) on Immobilized Amylose (Recommended)

This method leverages the high solubility of polar basic amines in alcohols to drive rapid, high-efficiency separations.

Step 1: Mobile Phase Preparation & System Priming

  • Action: Mix 1000 mL of LC-MS grade Methanol with 1.0 mL of Diethylamine (DEA). Degas via ultrasonication for 10 minutes.

  • Causality: DEA dynamically coats the residual silanols on the silica matrix. Methanol acts as a strong eluent that prevents the highly polar bridged morpholine from irreversibly adsorbing to the stationary phase.

Step 2: System Suitability Test (SST)

  • Action: Inject 5 µL of a 1.0 mg/mL racemic standard of 2-oxa-1-azabicyclo[2.2.1]heptane. Detect via ELSD (Drift tube temp: 40°C, Gas pressure: 3.5 bar) or LC-MS (ESI+).

  • Validation Check: The system is only validated if the calculated Resolution ( Rs​ ) is > 2.0 and the Tailing Factor ( Tf​ ) is < 1.2. If Tf​ > 1.2, flush the column with 0.5% DEA in Methanol for 2 hours to fully passivate the silica.

Step 3: Sample Preparation

  • Action: Dissolve the synthesized enantiomeric mixture exactly in the mobile phase (100% MeOH + 0.1% DEA) to a concentration of 2 mg/mL.

  • Causality: Dissolving the sample in the mobile phase eliminates solvent-mismatch band broadening, a common cause of peak distortion in early-eluting compounds.

Step 4: Isocratic Elution & Data Acquisition

  • Action: Run at a flow rate of 1.0 mL/min at a controlled column temperature of 25°C. Monitor the ELSD/MS baseline for stable signal-to-noise ratios.

Protocol B: Normal Phase (NP) on Coated Cellulose

Used primarily when POM fails to provide adequate selectivity due to specific steric clashes.

Step 1: Mobile Phase Preparation

  • Action: Prepare a mixture of Hexane/Ethanol (85:15 v/v). Add 0.1% DEA.

  • Causality: Hexane acts as a non-competing thermodynamic diluent, forcing the analyte's ether oxygen into the chiral cavities of the cellulose derivative.

Step 2: Column Equilibration & Blank Injection

  • Action: Flush the Chiralcel OD-H column with at least 20 column volumes. Inject a blank (mobile phase only).

  • Validation Check: Ensure the baseline is free of ghost peaks. Coated columns are prone to memory effects if previously exposed to forbidden solvents (e.g., Ethyl Acetate).

Step 3: Execution

  • Action: Inject 10 µL of the sample. Run at 1.0 mL/min. Expect longer retention times (~12-15 mins) compared to POM.

Method Development Decision Tree

The following logical pathway illustrates the decision-making process for isolating 2-oxa-1-azabicyclo[2.2.1]heptane enantiomers, ensuring a fail-safe approach to method development.

G Start Racemic 2-oxa-1-azabicyclo[2.2.1]heptane SST System Suitability Test (SST) Verify Column Performance Start->SST CSP Screen Immobilized Polysaccharide CSPs (e.g., Chiralpak IA/IC/IG) SST->CSP POM Polar Organic Mode (POM) 100% MeOH + 0.1% DEA CSP->POM NP Normal Phase (NP) Hexane/EtOH (80:20) + 0.1% DEA CSP->NP Eval Self-Validation Check: Rs > 1.5 & Tf < 1.2? POM->Eval NP->Eval Success Method Validated Proceed to Prep-HPLC Scale-Up Eval->Success Yes Fail Troubleshoot: Adjust Additive or Switch to Coated CSP Eval->Fail No

Figure 1: Self-validating chiral method development workflow for bridged bicyclic amines.

References

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 2018. URL:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ACS Medicinal Chemistry Letters, 2022. URL:[Link]

  • Synthesis of 1-Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions. Angewandte Chemie International Edition, 2024. URL:[Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023. URL:[Link]

Safety & Regulatory Compliance

Safety

2-Oxa-1-azabicyclo[2.2.1]heptane proper disposal procedures

Operational Safety and Disposal Guide: 2-Oxa-1-azabicyclo[2.2.1]heptane As modern drug development increasingly relies on C(sp³)-rich saturated heterocycles to improve the pharmacokinetic profiles of novel therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide: 2-Oxa-1-azabicyclo[2.2.1]heptane

As modern drug development increasingly relies on C(sp³)-rich saturated heterocycles to improve the pharmacokinetic profiles of novel therapeutics, compounds like 2-Oxa-1-azabicyclo[2.2.1]heptane (CAS 279-28-7) have become critical synthetic building blocks [1][1]. Often synthesized via photochemical formal single-electron reduction or Baeyer-Villiger oxidation of azabicyclo-ketones [2][2], this bridged bicyclic compound presents unique, dual-threat logistical challenges in laboratory waste management.

To handle and dispose of this compound safely, we must first deconstruct the structural causality behind its hazards.

Mechanistic Profiling and Hazard Causality

  • The Amine Moiety (Basicity & Toxicity): The tertiary-like nitrogen embedded in the bicyclic core acts as a strong nucleophile and base. Analogous structures, such as 1-azabicyclo[2.2.1]heptane, are classified under Acute Toxicity 4 and Skin Corrosion 1B [3][3]. Uncontrolled mixing with acidic waste streams will cause a rapid, exothermic neutralization reaction that can over-pressurize waste containers.

  • The Ether Linkage (Peroxide Formation): The oxa-bridge makes this molecule susceptible to auto-oxidation upon prolonged exposure to light and ambient air. Over time, this can lead to the formation of shock-sensitive, explosive hydroperoxides.

Quantitative Chemical and Hazard Data

Before initiating any disposal protocol, verify the physical parameters of your waste stream against the baseline properties of the pure compound.

Table 1: Physicochemical and Hazard Profile of 2-Oxa-1-azabicyclo[2.2.1]heptane

ParameterValue / ClassificationMechanistic Implication for Disposal
Molecular Formula C₅H₉NO[1]High carbon-to-heteroatom ratio; requires high-temperature incineration.
Molecular Weight 99.13 g/mol [1]High volatility; vapor accumulation in sealed waste carboys is a primary risk.
Hazard Class (Extrapolated) Flam. Liq. 2, Skin Corr. 1B[3]Requires grounded, spark-free fume hood handling and Class B fire segregation.
Incompatibilities Strong oxidizers, concentrated acidsExothermic reactivity; mandates isolated temporary storage before bulking.

Self-Validating Disposal Protocol

Do not rely on assumptions when bulking organic waste. The following protocol is designed as a closed-loop, self-validating system: every action requires a measurable confirmation before proceeding to the next step.

Phase I: Peroxide Screening and Quenching Causality: Because of the cyclic ether bridge, aged samples or evaporated reaction mixtures containing 2-Oxa-1-azabicyclo[2.2.1]heptane can concentrate peroxides.

  • Sample Extraction: Under a certified fume hood, extract a 1 mL aliquot of the waste solution.

  • Validation Test: Apply 1-2 drops to a Potassium Iodide (KI) starch indicator strip.

  • Decision Gate:

    • Result is White/Yellow: Peroxides are absent. Proceed to Phase II.

    • Result is Blue/Black: Peroxides are present. Proceed to step 4.

  • Quenching (If Positive): Slowly add a freshly prepared 10% (w/v) Ferrous Sulfate (FeSO₄) aqueous solution to the waste container while stirring vigorously.

  • Re-validation: Repeat the KI starch test until the strip remains white. Never bulk unverified ether-containing waste.

Phase II: pH Neutralization Causality: The basic azabicyclo core can react violently with acidic waste (e.g., spent halogenated acids).

  • Initial Measurement: Dip a universal pH strip into the peroxide-free waste. Expect a highly alkaline reading (pH > 10) if the compound is highly concentrated.

  • Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring in an ice bath to control the heat of neutralization.

  • Validation Test: Check the pH continuously. Stop when the pH stabilizes between 6.0 and 8.0.

Phase III: Waste Segregation Once neutralized and stabilized, segregate the waste based on the solvent matrix.

Table 2: Waste Stream Segregation Matrix

Solvent MatrixPrimary Disposal CategorySecondary Treatment
Dichloromethane, ChloroformHalogenated Organic WasteIncineration (Scrubber equipped)
Methanol, Ethyl Acetate, HexanesNon-Halogenated Organic WasteStandard Incineration
>50% WaterAqueous Basic Waste (Post-Neutralization)Wastewater Treatment Facility

Operational Workflows and Logic Pathways

DisposalWorkflow Start 2-Oxa-1-azabicyclo[2.2.1]heptane Waste Stream CheckpH Peroxide & pH Validation (Self-Validating Step) Start->CheckpH IsAqueous Aqueous Matrix? CheckpH->IsAqueous AqueousWaste Aqueous Basic Waste (Neutralize to pH 6-8) IsAqueous->AqueousWaste Yes IsHalogenated Contains Halogens? (e.g., DCM, Chloroform) IsAqueous->IsHalogenated No HaloWaste Halogenated Organic Waste IsHalogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste IsHalogenated->NonHaloWaste No

Figure 1: Decision matrix for 2-Oxa-1-azabicyclo[2.2.1]heptane waste segregation.

QuenchingLogic A Raw Amine/Ether Waste B Test for Peroxides (KI Starch) A->B C Quench Peroxides (FeSO4) B->C Positive D Neutralize Basicity (Dilute HCl) B->D Negative C->D E Verify pH 6-8 (Universal Paper) D->E E->D pH > 8 F Safe for Bulking E->F Validated

Figure 2: Self-validating safety logic for chemical neutralization and handling.

References

  • 2-Oxa-1-azabicyclo[2.2.1]heptane | C5H9NO | CID 23462595 - PubChem (National Institutes of Health). 1

  • Synthesis of 1‐Azabicyclo[2.1.1]hexanes via Formal Single Electron Reduction of Azabicyclo[1.1.0]butanes under Photochemical Conditions - ResearchGate. 2

  • 1-azabicyclo[2.2.1]heptane — Chemical Substance Information - NextSDS. 3

Sources

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